molecular formula C15H12Cl2FN3O2 B2781473 3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide CAS No. 1808376-08-0

3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide

Cat. No.: B2781473
CAS No.: 1808376-08-0
M. Wt: 356.18
InChI Key: GLOJNEVVRMBGIP-UHFFFAOYSA-N
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Description

3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide is a fluorinated pyridine derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as a phenyl group and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the halogenation of pyridine derivatives to introduce chlorine and fluorine atoms at the desired positions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed to convert the pyridine ring to a piperidine derivative.

  • Substitution: : The chlorine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like ammonia, amines, and alkoxides can be employed, often in the presence of a base.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, 3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide can be utilized as a probe to study biological systems. Its fluorescence properties can be exploited in imaging and diagnostic applications.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine: : A simpler pyridine derivative without the amide and phenyl groups.

  • N-Phenylformamide: : A compound with a similar phenyl and amide structure but lacking the fluorinated pyridine core.

  • Propanamide derivatives: : Compounds with similar amide functionality but different core structures.

Uniqueness

3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide is unique due to its combination of fluorinated pyridine, phenyl, and amide groups. This combination provides distinct chemical and biological properties that are not found in simpler derivatives.

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-2,6-dichloro-5-fluoro-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FN3O2/c16-13-10(8-11(18)14(17)20-13)15(23)21(7-6-12(19)22)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJNEVVRMBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)N)C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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